N3-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazole-3,4-diamine
Description
N3-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazole-3,4-diamine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 2-phenylethyl group and a propan-2-yl group
Properties
IUPAC Name |
3-N-(2-phenylethyl)-1-propan-2-ylpyrazole-3,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-11(2)18-10-13(15)14(17-18)16-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9,15H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZROFLPKEFPBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)NCCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazole-3,4-diamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution Reactions: The introduction of the 2-phenylethyl group and the propan-2-yl group can be achieved through nucleophilic substitution reactions. For example, the pyrazole ring can be reacted with 2-phenylethyl bromide and isopropyl bromide in the presence of a base such as potassium carbonate.
Purification: The final product can be purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize automated reactors and advanced purification systems to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N3-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylethyl or propan-2-yl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: New compounds with different alkyl or aryl groups replacing the original substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N3-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
N3-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazole-3,4-diamine can be compared with other pyrazole derivatives to highlight its uniqueness:
Similar Compounds: Pyrazole, 1-phenyl-3-(propan-2-yl)-1H-pyrazole, 3,5-dimethyl-1-phenyl-1H-pyrazole.
Uniqueness: The presence of both 2-phenylethyl and propan-2-yl groups in this compound imparts unique chemical and biological properties that may not be observed in other pyrazole derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
